molecular formula C27H27ClFN3O4 B11440421 N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4,5-trimethoxybenzamide

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11440421
M. Wt: 512.0 g/mol
InChI Key: NEAXGUPRAGGCPP-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-1,3-benzodiazole to form an intermediate, which is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific structural features, such as the presence of both benzimidazole and trimethoxybenzamide moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H27ClFN3O4

Molecular Weight

512.0 g/mol

IUPAC Name

N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H27ClFN3O4/c1-34-23-14-17(15-24(35-2)26(23)36-3)27(33)30-13-7-12-25-31-21-10-4-5-11-22(21)32(25)16-18-19(28)8-6-9-20(18)29/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,30,33)

InChI Key

NEAXGUPRAGGCPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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